![molecular formula C15H16N2OS B2719024 4-methyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 303755-81-9](/img/structure/B2719024.png)
4-methyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide
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Overview
Description
4-methyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a chemical compound that has been studied for its potential applications in various fields .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. One study reported the synthesis of similar compounds, where the central 2-aminothiazole core was maintained, but the overall structure was shrunk to obtain simpler molecules with more suitable drug-like properties . Another study reported the synthesis of 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound is complex, with a central 2-aminothiazole core . The structure also includes a 4-methyl group and a benzamide group .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. The reactions are typically carried out under controlled conditions to ensure the correct product is formed .Physical And Chemical Properties Analysis
This compound is a light brown solid with a yield of 76%. It has a melting point of 210–212°C. Its IR (KBr) ν max is 3370.58, 1414.54, 1603.84, 2946.17 cm−1 .Scientific Research Applications
Synthesis of Metal Complexes
The compound can be used to synthesize metal complexes with Cu (II), Co (II), Ni (II), Zn (II), and Cd (II). These complexes have been prepared by a novel azo ligand derived from the pyridone moiety .
Biological Studies
The synthesized metal complexes have been explored for their biological studies such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and anticancer . All the prepared compounds exhibited significant DPPH radical scavenging results compared with the standard ascorbic acid .
Anticancer Activity
The compounds showed moderate to good anticancer activity against A549, Jurkat, and K562 cell lines .
Use in Optical Storage Devices
Azo derivatives, which include this compound, are used in various applications such as optical storage devices .
Use in Dye-Sensitized Solar Cells
Azo derivatives are also used in dye-sensitized solar cells .
Use in Nonlinear Optics
These classes of compounds have attracted special interest due to their wide range of applications in nonlinear optics .
Use in Coordination Chemistry
Azo molecules are chelating agents having one or more donor site like O, N, and S in the ortho-position of heterocyclic compounds that have played a vital role in the field of coordination chemistry .
Use in Synthesis of Antithrombotic Drugs
The compound can be used as a reagent for the synthesis of N-(2-acylaminoaryl or 2-acylamino heterocyclic methyl) thiazole-2-carboxamides derivatives as antithrombotic drugs .
Future Directions
properties
IUPAC Name |
4-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-10-6-8-11(9-7-10)14(18)17-15-16-12-4-2-3-5-13(12)19-15/h6-9H,2-5H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKKSRFEWGSTEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
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